Leukotriene D4

Receptor Binding CysLT1 Radioligand Assay

Leukotriene D4 (LTD4, CAS 73836-78-9) is a cysteinyl leukotriene (cysLT) lipid mediator derived from arachidonic acid via the 5-lipoxygenase pathway. It is a potent agonist at the CysLT1 and CysLT2 receptors , playing a central role in the pathophysiology of asthma and allergic inflammation.

Molecular Formula C25H40N2O6S
Molecular Weight 496.7 g/mol
CAS No. 73836-78-9
Cat. No. B162689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeukotriene D4
CAS73836-78-9
SynonymsLeukotriene D
Leukotriene D 4
Leukotriene D-4
Leukotriene D4
Leukotrienes D
LTD4
Molecular FormulaC25H40N2O6S
Molecular Weight496.7 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N
InChIInChI=1S/C25H40N2O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22(21(28)15-14-17-23(29)30)34-19-20(26)25(33)27-18-24(31)32/h6-7,9-13,16,20-22,28H,2-5,8,14-15,17-19,26H2,1H3,(H,27,33)(H,29,30)(H,31,32)/b7-6-,10-9-,12-11+,16-13+/t20-,21-,22+/m0/s1
InChIKeyYEESKJGWJFYOOK-IJHYULJSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Leukotriene D4 (LTD4) CAS 73836-78-9: Procurement & Differentiation for Inflammation Research


Leukotriene D4 (LTD4, CAS 73836-78-9) is a cysteinyl leukotriene (cysLT) lipid mediator [1] derived from arachidonic acid via the 5-lipoxygenase pathway [2]. It is a potent agonist at the CysLT1 and CysLT2 receptors [3], playing a central role in the pathophysiology of asthma and allergic inflammation [4]. For researchers, LTD4 is the primary endogenous ligand responsible for bronchoconstriction and increased vascular permeability [5].

Why Leukotriene D4 (LTD4) Cannot Be Substituted by LTC4 or LTE4 in Experimental Models


The three cysteinyl leukotrienes—LTC4, LTD4, and LTE4—are biosynthetically linked [1] but exhibit profound and quantifiable differences in receptor affinity, functional selectivity, and in vivo pharmacology [2]. LTD4 demonstrates a unique dual-receptor activation profile, while its precursor LTC4 has a distinct binding site and its metabolite LTE4 shows markedly reduced potency. The specific experimental model and biological readout dictate which of these three compounds is essential for scientific validity [3].

Leukotriene D4 (LTD4): A Quantitative Head-to-Head Comparison vs. LTC4 and LTE4


LTD4 Binds with ~50-Fold Higher Affinity to the Canonical CysLT1 Receptor Than LTC4

LTD4 is the high-affinity, cognate ligand for the G-protein coupled CysLT1 receptor, the primary target of clinical antagonists like montelukast [1]. In direct binding assays using sheep lung parenchymal membranes, [3H]LTD4 bound with a dissociation constant (Kd) of 0.56 nM, which is approximately 48-fold higher affinity than the [3H]LTC4 Kd of 27 nM measured in the same study [1]. A similar 75-fold difference was observed in guinea-pig lung, with Kd values of 0.20 nM for LTD4 and 15 nM for LTC4 [2].

Receptor Binding CysLT1 Radioligand Assay

LTD4 and LTC4 Exhibit Functional Divergence at the CysLT2 Receptor In Vivo

While LTD4 and LTC4 bind the CysLT2 receptor (CysLT2R) with similar affinity in vitro (~20 nM) [1], their functional roles diverge sharply in vivo. LTC4, but not LTD4, strongly potentiates allergen-induced pulmonary eosinophilia in mice through a CysLT2R-mediated, platelet- and IL-33-dependent pathway [1]. LTD4 acts as a functional antagonist of LTC4 at CysLT2R, inhibiting LTC4-induced platelet activation and lung immunopathology [1].

In Vivo Selectivity CysLT2R Eosinophilic Inflammation

LTD4 is the Most Potent CysLT for Increasing Pulmonary Vascular Resistance

In a direct comparative study in conscious sheep, an intravenous dose of 0.1 µg/kg LTD4 increased mean pulmonary vascular resistance (Rpv) to 421% of baseline (p<0.001) [1]. At the same dose, neither LTC4 nor LTE4 produced a significant change in Rpv [1]. For increasing systemic vascular resistance, LTE4 was approximately 10-fold less potent than LTD4 and LTC4 [1].

Vascular Permeability Hemodynamics In Vivo Pharmacology

LTD4 is More Susceptible to Biotransformation in Whole Blood than LTC4

The metabolic half-life of LTD4 in whole blood ex vivo is approximately 5 minutes, compared to 11.5 minutes for its precursor LTC4 [1]. This 2.3-fold difference in degradation rate highlights that LTD4 is more rapidly converted to its metabolite LTE4, which may impact its apparent bioactivity in whole blood or plasma-based assays [1].

Metabolic Stability Ex Vivo Assay Bioavailability

LTD4 is Up to 100-Fold More Potent Than Its Metabolite LTE4

The conversion of LTD4 to LTE4 by dipeptidases represents a major inactivation step [1]. The rank order of molar potencies for cysteinyl leukotrienes is LTD4 > LTC4 > LTE4 [1]. Critically, LTD4 is considered to be at least 10 to 100-fold more potent than LTE4 in various biological assays, underscoring that LTE4 cannot substitute for LTD4 in functional studies [1].

Potency Structure-Activity Relationship Bronchoconstriction

Quantitative Analysis of LTD4 Requires Dedicated LC-MS Standards

Accurate quantification of LTD4 in biological samples is challenging due to its low abundance and metabolic instability. Specialized MaxSpec® quantitative-grade standards, such as LTD4 MaxSpec® Standard (Item No. 20310), are prepared specifically for mass spectrometry to ensure reproducibility and provide a batch-specific certificate of analysis [REFS-1, REFS-2]. This contrasts with research-grade material, which may not meet the stringent requirements for precise MS-based quantitation.

Analytical Chemistry LC-MS/MS Quantitation

Evidence-Based Applications for Leukotriene D4 (LTD4) in Research and Drug Discovery


Screening and Characterization of CysLT1 Receptor Antagonists

As the high-affinity cognate ligand for CysLT1 (Kd = 0.56 nM [1]), LTD4 is the essential tool for developing and validating competitive binding assays for this receptor. Its use ensures that the screening campaign accurately identifies compounds targeting the physiologically relevant state of the receptor, a necessity for drug discovery programs in asthma and allergy [REFS-1, REFS-2].

In Vivo Modeling of Acute Pulmonary Hypertensive Response

LTD4 is the only cysteinyl leukotriene capable of inducing a robust and significant increase in pulmonary vascular resistance (421% of baseline at 0.1 µg/kg [1]). This makes it an indispensable tool for research into the mechanisms of pulmonary hypertension and for evaluating the efficacy of novel vasodilator therapies in a controlled experimental setting [1].

Development and Validation of LC-MS/MS Bioanalytical Methods

The procurement of a certified quantitative standard, such as the LTD4 MaxSpec® Standard [1], is critical for analytical laboratories. This material provides the necessary reference point for establishing calibration curves and ensuring the accuracy and reproducibility of LTD4 measurements in complex biological matrices like plasma, urine, and bronchoalveolar lavage fluid [REFS-1, REFS-2].

Investigating CysLT2R-Mediated Immunopathology

Given the unique functional antagonism of LTC4-driven CysLT2R signaling by LTD4 [1], this compound is essential for dissecting the complex interplay between cysLTs in type 2 inflammation. Studies designed to understand platelet activation, IL-33 release, and eosinophil recruitment rely on the use of both LTD4 and LTC4 to delineate their distinct and opposing roles [1].

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